N-(benzylcarbamoyl)heptanamide

Description

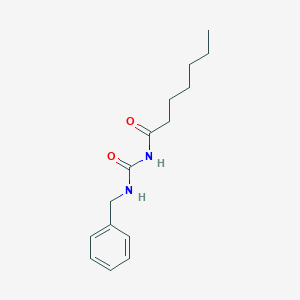

N-(Benzylcarbamoyl)heptanamide is a synthetic organic compound featuring a heptanamide backbone substituted with a benzylcarbamoyl group (-NH-C(O)-NH-benzyl).

Propriétés

IUPAC Name |

N-(benzylcarbamoyl)heptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-3-4-8-11-14(18)17-15(19)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIFILSNDKJDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(benzylcarbamoyl)heptanamide can be synthesized through an acylation reaction. A common method involves the reaction of heptanoic acid with benzylamine in the presence of an acid catalyst under suitable conditions . The reaction typically proceeds as follows:

- Heptanoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

- The acyl chloride is then reacted with benzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(benzylcarbamoyl)heptanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.

Major Products Formed

Oxidation: Formation of heptanoic acid derivatives.

Reduction: Formation of N-(benzylamino)heptane.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(benzylcarbamoyl)heptanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Mécanisme D'action

The mechanism of action of N-(benzylcarbamoyl)heptanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit quorum sensing in bacteria, disrupting cell-to-cell communication and reducing biofilm formation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Analogues and Key Differences

The following heptanamide derivatives share structural similarities with N-(benzylcarbamoyl)heptanamide, differing primarily in substituents and biological activity:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 54 may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .

- Carbamoyl vs. Amide Linkages : The benzylcarbamoyl group in the target compound introduces an additional hydrogen-bonding site compared to simpler benzylamides (e.g., N-Benzylacetamide), which could influence receptor interactions .

Anticancer Activity:

- Compound 2 () demonstrated anticancer effects via protein phosphatase 2A (PP2A) activation, a mechanism critical in apoptosis induction. Its 4-hydroxypiperidine substituent likely facilitates enzyme binding through hydrogen bonding .

- Hypothesis for Target Compound : The benzylcarbamoyl group may similarly engage PP2A or other phosphatases, though its bulkier structure could alter binding kinetics.

HDAC Inhibition and HIV Latency Reversal:

- Compound 16 () inhibited histone deacetylases (HDACs), enzymes involved in epigenetic regulation, and reversed HIV latency. The 4-aminophenyl group may interact with HDAC catalytic pockets .

- Target Compound Potential: The benzylcarbamoyl group’s dual hydrogen-bonding capacity could enhance HDAC binding compared to aminophenyl derivatives.

Physicochemical Properties:

- Lipophilicity : The benzylcarbamoyl group likely increases logP compared to hydroxylated analogs (e.g., Compound 2), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Thermal Stability: highlights that heptanamide derivatives with amide groups (e.g., N-(2-mercaptoethyl)heptanamide) form stable self-assembled monolayers (SAMs) due to hydrogen bonding, suggesting similar stability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.